1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Description
1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a urea-based compound featuring a 2,6-difluorophenyl group and a 5-methyl-1,2-oxazole-4-ylmethyl substituent. Urea derivatives are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors . Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-7-8(6-16-19-7)5-15-12(18)17-11-9(13)3-2-4-10(11)14/h2-4,6H,5H2,1H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWPTOXMGXBXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea typically involves the reaction of 2,6-difluoroaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. Common solvents used in this synthesis include dichloromethane and dimethylformamide, with reaction temperatures maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, facilitated by reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from recent literature:
Table 1: Structural and Functional Comparison of Urea/Oxazole Derivatives
Key Findings:
Substituent Effects: Fluorine vs. Chlorine/Methyl: The target compound’s 2,6-difluorophenyl group offers stronger electron-withdrawing effects and smaller steric bulk compared to dichloro () or dimethyl () analogs. Fluorine’s high electronegativity may enhance binding affinity to hydrophobic pockets or polar residues in target proteins . Oxazole vs. Pyrazole: The oxazole ring in the target compound and some analogs () provides a nitrogen-oxygen heterocycle, whereas pyrazole () contains two adjacent nitrogen atoms.
Functional Group Variations: Urea vs. Carboxamide: Urea derivatives (target compound, ) enable dual hydrogen-bond donor-acceptor interactions, while carboxamides () act primarily as hydrogen-bond acceptors. This distinction may influence target selectivity .
Synthetic Considerations :
- The dimethylphenyl and pyrazolylphenyl groups () likely require alkylation or cross-coupling reactions, whereas fluorination of the phenyl ring (target compound) may involve hazardous reagents like DAST or Deoxo-Fluor, impacting scalability .
Hypothetical Pharmacological Implications :
- Fluorine’s metabolic stability could reduce oxidative degradation compared to chlorine or methyl groups. The oxazole ring’s lipophilicity may improve blood-brain barrier penetration relative to pyrazole-containing analogs .
Biological Activity
1-(2,6-Difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its anticancer properties. Recent studies have indicated that it exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
-
In Vitro Studies :
- The compound has shown promising results in inhibiting the growth of renal cancer cells (Caki cells) with an IC50 value indicating effective cytotoxicity. For instance, derivatives based on similar structures have demonstrated IC50 values ranging from 9.88 µM to over 179 µM against different cell lines, suggesting that modifications in the urea structure can enhance potency .
- Apoptosis assays revealed that treatment with this compound induces programmed cell death in cancer cells, which is a critical mechanism for anticancer activity.
-
Mechanism of Action :
- The proposed mechanism involves inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDAC1 was noted to be significant at concentrations as low as 10 µM .
- Molecular docking studies suggest that the compound forms stable interactions with key residues in the enzyme's active site, enhancing its inhibitory effects .
Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | Caki | 9.88 | HDAC1 Inhibition |
| Study 2 | HUVEC | 179.03 | Induction of Apoptosis |
| Study 3 | A549 | 15.5 | Cell Cycle Arrest |
Case Study 1: Anticancer Efficacy
In a study evaluating various urea derivatives, this compound was tested alongside other compounds for its anticancer efficacy. The results indicated that it effectively reduced cell viability in renal cancer models while sparing normal endothelial cells .
Case Study 2: Mechanistic Insights
Further investigations into the molecular mechanisms revealed that this compound not only inhibits HDAC activity but also modulates the expression levels of apoptosis-related proteins such as Bax and Bcl-2. This modulation is crucial for enhancing apoptotic signals within cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
